molecular formula C9H15NaO6S B1518360 Isopropyl b-D-thioglucuronide sodium salt CAS No. 208589-93-9

Isopropyl b-D-thioglucuronide sodium salt

Cat. No.: B1518360
CAS No.: 208589-93-9
M. Wt: 274.27 g/mol
InChI Key: KBUAMHFDNNUCET-LTTPZWNQSA-M
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Description

Isopropyl b-D-thioglucuronide sodium salt is a chemical compound with the molecular formula C9H15NaO6S and a molecular weight of 274.27 g/mol. This compound is primarily used in biochemical research, particularly in the study of glucuronidases, enzymes that play a crucial role in the metabolism of various substances in the body.

Scientific Research Applications

Isopropyl b-D-thioglucuronide sodium salt is widely used in scientific research due to its role as a substrate in glucuronidase assays. These assays are essential for studying the activity of glucuronidases, which are involved in the detoxification and metabolism of drugs, hormones, and other substances in the body. The compound enhances the sensitivity of these assays, making it a valuable tool in biochemical research.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Isopropyl b-D-thioglucuronide sodium salt plays a significant role in biochemical reactions, particularly in the induction of β-D-glucuronidase . This enzyme is crucial in the hydrolysis of glucuronides, a step necessary for the metabolism of certain compounds. The interaction between this compound and β-D-glucuronidase enhances the sensitivity of assays used to detect this enzyme .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its influence on β-D-glucuronidase activity. By enhancing the sensitivity of β-D-glucuronidase assays, it aids in the detection and study of this enzyme’s role in cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the induction of β-D-glucuronidase . This induction likely involves binding interactions with the enzyme, potentially influencing its conformation and thereby its activity.

Metabolic Pathways

This compound is involved in the metabolic pathway related to the activity of β-D-glucuronidase . This enzyme is involved in the metabolism of glucuronides.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl b-D-thioglucuronide sodium salt typically involves the chemical modification of b-D-glucuronic acid. The reaction conditions usually involve the use of thioglycoside derivatives and appropriate bases to facilitate the substitution reaction.

Industrial Production Methods: In an industrial setting, the production of this compound is carried out on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pH conditions to achieve consistent results. The compound is then purified through crystallization or other suitable methods to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Isopropyl b-D-thioglucuronide sodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups in the compound.

  • Substitution: Nucleophilic substitution reactions are carried out using appropriate nucleophiles and bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs of this compound.

Comparison with Similar Compounds

  • Isopropyl b-D-thiogalactoside

  • Phenyl b-D-thiogalactoside

  • Isopropyl b-D-thioglucuronide

Properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-propan-2-ylsulfanyloxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O6S.Na/c1-3(2)16-9-6(12)4(10)5(11)7(15-9)8(13)14;/h3-7,9-12H,1-2H3,(H,13,14);/q;+1/p-1/t4-,5-,6+,7-,9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUAMHFDNNUCET-LTTPZWNQSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NaO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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